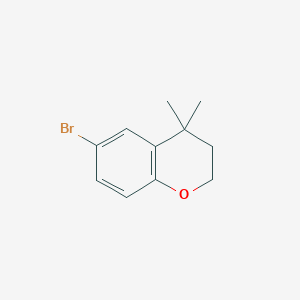

6-Bromo-4,4-dimethylchroman

Übersicht

Beschreibung

6-Bromo-4,4-dimethylchroman is a compound that is structurally related to various brominated and methylated derivatives of chroman. While the specific compound 6-Bromo-4,4-dimethylchroman is not directly mentioned in the provided papers, related compounds and their properties, synthesis, and applications are discussed, which can provide insights into the characteristics of 6-Bromo-4,4-dimethylchroman.

Synthesis Analysis

The synthesis of related brominated compounds often involves multi-step reactions with specific reagents and conditions tailored to introduce bromine atoms at desired positions on the aromatic ring or heterocycle. For instance, the one-pot synthesis of 6-bromo-4,4-dimethylthiochroman from bromobenzene is reported to be an efficient process with low consumption and pollution . This suggests that similar methodologies could potentially be applied to the synthesis of 6-Bromo-4,4-dimethylchroman, utilizing bromobenzene as a starting material and optimizing the reaction conditions to introduce the dimethyl groups at the appropriate positions.

Molecular Structure Analysis

The molecular structure of brominated chroman derivatives can be elucidated using spectroscopic techniques such as FT-IR, UV-Vis, and X-ray diffraction. For example, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized using these methods, and its intermolecular contacts were examined by Hirshfeld surfaces . Although the exact structure of 6-Bromo-4,4-dimethylchroman is not provided, similar analytical techniques could be employed to determine its molecular geometry and intermolecular interactions.

Chemical Reactions Analysis

Brominated compounds are often reactive and can participate in various chemical reactions. For example, 4-bromomethyl-6,7-dimethoxycoumarin derivatives are used as fluorescent labels for carboxylic acids in chromatographic detection . This indicates that brominated chroman derivatives could potentially be used in similar derivatization reactions, serving as intermediates or reagents in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated chroman derivatives can vary depending on the substituents and the solvent system used. For instance, the fluorescence quantum yields of 4-bromomethyl-6,7-dimethoxycoumarin derivatives are reported to be influenced by the solvent, with water providing the highest quantum yield . This suggests that the physical properties such as solubility, fluorescence, and reactivity of 6-Bromo-4,4-dimethylchroman would also be dependent on the solvent and could be fine-tuned for specific applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

One-Pot Synthesis : 6-Bromo-4,4-dimethylchroman can be synthesized in a one-pot process from bromobenzene, which is significant for its low consumption and pollution levels. This method highlights an efficient approach to produce such compounds (Zhou et al., 2013).

Influence of Substituents : The impact of various substituents on the pharmacological properties of related compounds, such as their ability to inhibit insulin release or relax vascular smooth muscle cells, is a key area of study. This research can provide insights into the biological activities and potential applications of 6-Bromo-4,4-dimethylchroman derivatives (Pirotte et al., 2017).

Reaction with Vilsmeier Reagent : The reaction of Vilsmeier reagent with 6-Bromo-4,4-dimethylchroman and its analogues leads to the formation of various chlorochromenes. These compounds have potential synthetic value due to their reactivity and the possibility of hydrolysis back to chroman-4-one (Brown et al., 1985).

Biological Activities and Applications

Synthesis and Characterization : The synthesis and characterization of derivatives like dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate reveal their importance in various fields, including pharmacology, due to their biological activities. This research sheds light on the kinetic and thermodynamic aspects of these compounds (Asheri et al., 2016).

Antigelling Agents : Certain derivatives, such as (2,2-dimethylchroman-6-yl)alkanoic acids, have been explored as antigelling agents. This research is valuable for understanding their potential use in medical applications, such as the treatment of sickle cell disease (Fatope et al., 1987).

Potential Pharmacological Applications : The structure-activity relationship studies of 6-Bromo-4,4-dimethylchroman derivatives provide insights into their potential as pharmacological agents, especially in relation to insulin release and vascular tone. This research is crucial for the development of new drugs targeting specific physiological processes (Sebille et al., 2008).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

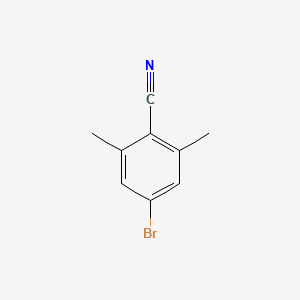

IUPAC Name |

6-bromo-4,4-dimethyl-2,3-dihydrochromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVHFVGZHIQVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC2=C1C=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451344 | |

| Record name | 6-bromo-4,4-dimethyl-chroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4,4-dimethylchroman | |

CAS RN |

1027915-16-7 | |

| Record name | 6-bromo-4,4-dimethyl-chroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione](/img/structure/B1337823.png)